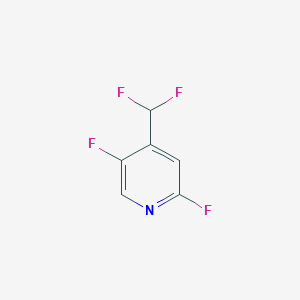
2,5-Difluoro-4-difluoromethylpyridine over potassium carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-difluoromethylpyridine over potassium carbonate is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms. Fluorinated compounds are often of interest in various fields of research due to their distinct chemical properties, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-difluoromethylpyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of pyridine derivatives with fluorinating agents under controlled conditions. For instance, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluorinated pyridines .
Industrial Production Methods
In an industrial setting, the production of 2,5-Difluoro-4-difluoromethylpyridine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and high temperatures required for the reaction.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-difluoromethylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Fluorinating Agents: Aluminum fluoride and copper fluoride are commonly used for the fluorination of pyridine derivatives.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving 2,5-Difluoro-4-difluoromethylpyridine depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
2,5-Difluoro-4-difluoromethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: Fluorinated pyridines are of interest in medicinal chemistry for the development of pharmaceuticals with improved properties.
Industry: This compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-difluoromethylpyridine involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong bonds with other molecules, thereby influencing its reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
Uniqueness
2,5-Difluoro-4-difluoromethylpyridine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties compared to other fluorinated pyridines. These properties include increased stability and reactivity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(difluoromethyl)-2,5-difluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCGVGJVYWFVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

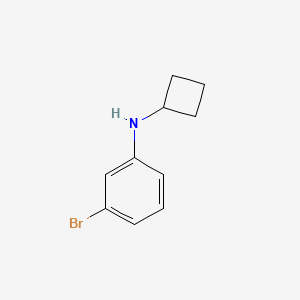
![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)

![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/new.no-structure.jpg)
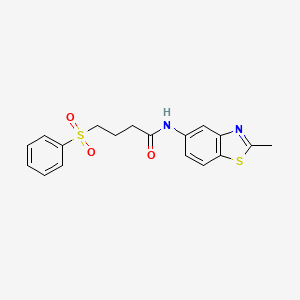
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)

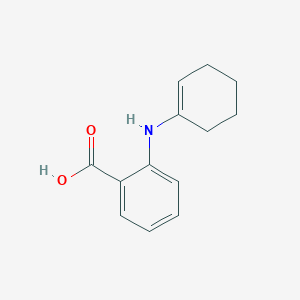
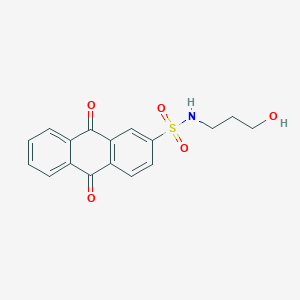
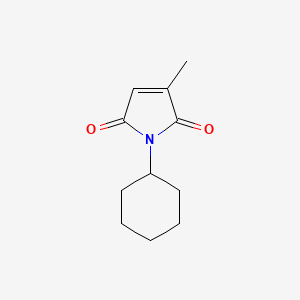
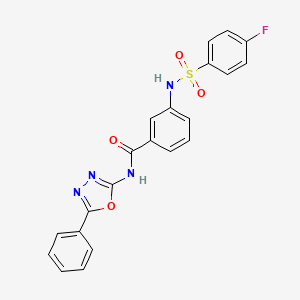
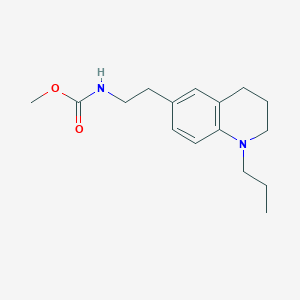
![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)
